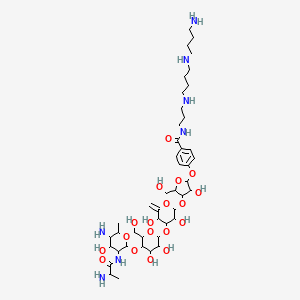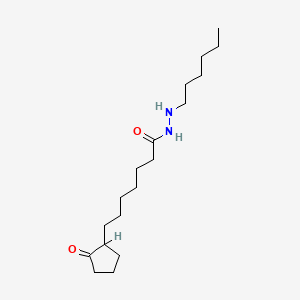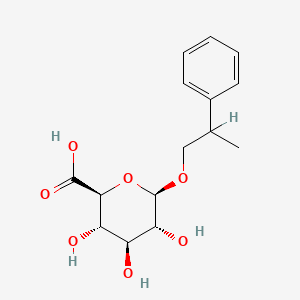
3-Dimethylallyl-4-hydroxymandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-dimethylallyl-4-hydroxymandelic acid is a 2-hydroxy monocarboxylic acid that is mandelic acid carrying dimethylallyl and hydroxy substituents at positions 3 and 4 respectively. It is a 2-hydroxy monocarboxylic acid and a member of phenols. It derives from a mandelic acid. It is a conjugate acid of a 3-dimethylallyl-4-hydroxymandelate.
2-Hydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]acetic acid, also known as 4-hydroxy-3-prenylmandelic acid or 3-dimethylallyl-4-hydroxymandelate, belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. 2-Hydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]acetic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]acetic acid can be biosynthesized from mandelic acid.
Wissenschaftliche Forschungsanwendungen
Biotechnological Production and Environmental Sustainability
- Biotechnological Production from Renewable Resources: A study by Fei-Fei et al. (2016) highlights the engineering of Escherichia coli for producing 4-hydroxymandelic acid (4-HMA), a key compound related to 3-dimethylallyl-4-hydroxymandelic acid. This research emphasizes the potential of microbial cell factories for environmentally friendly and sustainable production of 4-HMA from lignocellulosic biomass (Fei-Fei et al., 2016).
Pharmaceutical and Antibiotic Biosynthesis
- Prenyltransferase in Clorobiocin Biosynthesis: Research by Pojer et al. (2003) identified a prenyltransferase enzyme involved in clorobiocin biosynthesis, an antibiotic. This enzyme plays a critical role in the formation of a structural moiety related to 3-dimethylallyl-4-hydroxymandelic acid (Pojer et al., 2003).
Novel Biocatalysis and Chemical Synthesis
- In Vivo Cascade Catalysis for Mandelic Acids: Youn, Albermann, and Sprenger (2020) demonstrated the use of E. coli cells expressing hydroxymandelate synthase for the biotransformation of aromatic amino acids to mandelic acids, showcasing innovative biocatalytic approaches related to 3-dimethylallyl-4-hydroxymandelic acid (Youn, Albermann & Sprenger, 2020).
Industrial Applications and Novel Polymers
- Polymerization Studies and Applications: Nan et al. (2017) conducted polymerization studies with 4-hydroxymandelic acid, a compound closely related to 3-dimethylallyl-4-hydroxymandelic acid, leading to the discovery of a novel type of highly functionalized polymers with potential industrial applications (Nan et al., 2017).
Innovative Biosensors and Biotechnology
- Development of Biosensors for HMA: A study by Liang et al. (2021) on the directed evolution of the PobR transcription factor aimed to develop biosensors for 4-hydroxymandelic acid. This research indicates the potential for creating novel biosensors for compounds related to 3-dimethylallyl-4-hydroxymandelic acid (Liang et al., 2021).
Eigenschaften
Produktname |
3-Dimethylallyl-4-hydroxymandelic acid |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]acetic acid |
InChI |
InChI=1S/C13H16O4/c1-8(2)3-4-9-7-10(5-6-11(9)14)12(15)13(16)17/h3,5-7,12,14-15H,4H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
VBHJEUYYPUPECH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1)C(C(=O)O)O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







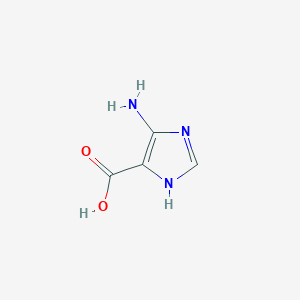

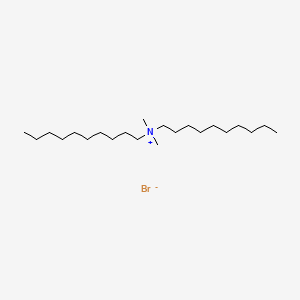
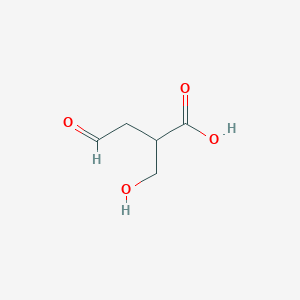
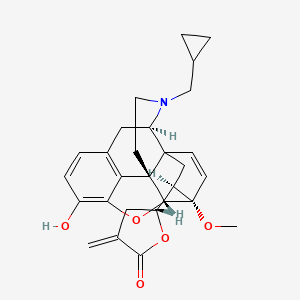
![1-O-anthracen-9-yl 13-O-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl] 2-hexyltridecanedioate](/img/structure/B1194861.png)
